Canthaxanthin

Catalog No.
S522583
CAS No.
514-78-3
M.F
C40H52O2
M. Wt
564.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canthaxanthin

CAS Number

514-78-3

Product Name

Canthaxanthin

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

Molecular Formula

C40H52O2

Molecular Weight

564.8 g/mol

InChI

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

FDSDTBUPSURDBL-DKLMTRRASA-N

SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Solubility

Soluble in DMSO

Synonyms

C.I. 40850, Canthaxanthin, Canthaxanthine, Carophyll Red, Food Orange 8, Orobronze, Roxanthin Red 10

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C

Description

The exact mass of the compound Canthaxanthin is 564.3967 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 374110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Xanthophylls. It belongs to the ontological category of carotenone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Properties

Canthaxanthin exhibits strong antioxidant activity, meaning it can scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health conditions. Studies suggest canthaxanthin's antioxidant properties might play a role in protecting against:

  • LDL Cholesterol Oxidation: Research indicates canthaxanthin may help prevent the oxidation of LDL (bad) cholesterol, potentially reducing the risk of heart disease [1].
Source

[1] Canthaxanthin: From molecule to function [PDF] ()

Further Research Needed

While these findings are promising, more research, particularly human trials, is needed to confirm canthaxanthin's effectiveness in preventing specific diseases.

Potential Role in Eye Health

Source

[2] Age-Related Macular Degeneration

Applications in Aquaculture

Canthaxanthin is widely used as a feed additive in aquaculture to enhance the coloration of farmed fish and crustaceans. Studies have explored the effects of dietary canthaxanthin on:

  • Growth Performance: Research suggests canthaxanthin supplementation in fish diets may influence growth performance, although the results can vary depending on fish species and other dietary factors [3].
Source

[3] A review on the application and effect of carotenoids with respect to canthaxanthin in the culture of fishes and crustaceans [PDF] ()

Canthaxanthin is a keto-carotenoid pigment naturally occurring in many organisms []. It belongs to a larger class of plant chemicals called terpenoids []. First isolated from edible mushrooms, canthaxanthin is also found in green algae, bacteria, crustaceans, and fish like salmon and trout []. Commercially, it can be produced synthetically as well [].

Canthaxanthin holds significance in scientific research for its antioxidant properties and potential health benefits. Studies are ongoing to explore its applications in treating photosensitivity and other conditions.


Molecular Structure Analysis

Canthaxanthin's chemical formula is C₄₀H₅₂O₂ []. Its structure features a β-carotene backbone with keto (C=O) groups at the 4th and 4'th positions [, ]. This keto-carotenoid structure is responsible for its characteristic orange color []. The extended chain of conjugated double bonds within the molecule allows canthaxanthin to absorb blue light, contributing to its pigment properties [].


Chemical Reactions Analysis

Synthesis

Canthaxanthin can be synthesized through a multi-step organic synthesis process involving cyclization and oxidation reactions. However, the specific details of these commercial processes are often proprietary information [].

Decomposition

Like other carotenoids, canthaxanthin is susceptible to degradation under light and oxygen exposure. The conjugated double bond system makes it vulnerable to free radical attacks, leading to decomposition products [].

Other Reactions

Research suggests canthaxanthin might participate in electron transfer reactions due to its structure, but further investigation is needed to elucidate specific reaction pathways.


Physical And Chemical Properties Analysis

  • Melting point: 216-218 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like fats and oils []
  • Stability: Light and oxygen sensitive []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Deep violet crystals or crystalline powder
Solid

XLogP3

11.4

Exact Mass

564.3967

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4C3C6403MU

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 90 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Antioxidants

Other CAS

514-78-3

Wikipedia

Canthaxanthin

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]
Cosmetics -> Cosmetic colorant

Dates

Modify: 2023-08-15
1: Papp T, Csernetics A, Nagy G, Bencsik O, Iturriaga EA, Eslava AP, Vágvölgyi C. Canthaxanthin production with modified Mucor circinelloides strains. Appl Microbiol Biotechnol. 2013 Jun;97(11):4937-50. doi: 10.1007/s00253-012-4610-2. Epub 2012 Dec 9. PubMed PMID: 23224586.
2: Mordi RC, Walton JC. Identification of products from canthaxanthin oxidation. Food Chem. 2016 Apr 15;197(Pt A):836-40. doi: 10.1016/j.foodchem.2015.11.053. Epub 2015 Nov 12. PubMed PMID: 26617024.
3: Grama BS, Chader S, Khelifi D, Agathos SN, Jeffryes C. Induction of canthaxanthin production in a Dactylococcus microalga isolated from the Algerian Sahara. Bioresour Technol. 2014 Jan;151:297-305. doi: 10.1016/j.biortech.2013.10.073. Epub 2013 Nov 1. PubMed PMID: 24262839.
4: Sujak A. Exceptional molecular organization of canthaxanthin in lipid membranes. Acta Biochim Pol. 2012;59(1):31-3. Epub 2012 Mar 17. Review. PubMed PMID: 22428120.
5: Gharibzahedi SM, Razavi SH, Mousavi M. Characterizing the natural canthaxanthin/2-hydroxypropyl-β-cyclodextrin inclusion complex. Carbohydr Polym. 2014 Jan 30;101:1147-53. doi: 10.1016/j.carbpol.2013.10.074. Epub 2013 Oct 27. PubMed PMID: 24299886.
6: Grama BS, Delhaye A, Chader S, Khelifi D, Agathos S, Jeffryes C. Canthaxanthin, astaxanthin and adonixanthin production from a dactylococcus microalga in a new flat plate airlift photobioreactor. Commun Agric Appl Biol Sci. 2014;79(1):65-70. PubMed PMID: 25864315.
7: Rostami F, Razavi SH, Sepahi AA, Gharibzahedi SM. Canthaxanthin biosynthesis by Dietzia natronolimnaea HS-1: effects of inoculation and aeration rate. Braz J Microbiol. 2014 Aug 29;45(2):447-56. eCollection 2014. PubMed PMID: 25242927; PubMed Central PMCID: PMC4166268.
8: Zhou X, Xie JR, Tao L, Xin ZJ, Zhao FW, Lu XH, Zhao MR, Wang L, Liang JP. The effect of microdosimetric 12C6+ heavy ion irradiation and Mg2+ on canthaxanthin production in a novel strain of Dietzia natronolimnaea. BMC Microbiol. 2013 Sep 28;13:213. doi: 10.1186/1471-2180-13-213. PubMed PMID: 24074304; PubMed Central PMCID: PMC3849488.
9: Gao Y, Xu D, Kispert LD. Hydrogen Bond Formation between the Carotenoid Canthaxanthin and the Silanol Group on MCM-41 Surface. J Phys Chem B. 2015 Aug 20;119(33):10488-95. doi: 10.1021/acs.jpcb.5b05645. Epub 2015 Aug 10. PubMed PMID: 26230844.
10: Veiga-Crespo P, Vinuesa T, Viñas M, Villa TG. Analysis of canthaxanthin production by Gordonia jacobaea. Methods Mol Biol. 2012;892:159-72. doi: 10.1007/978-1-61779-879-5_8. PubMed PMID: 22623301.
11: Hojjati M, Razavi SH, Rezaei K, Gilani K. Stabilization of canthaxanthin produced by Dietzia natronolimnaea HS-1 with spray drying microencapsulation. J Food Sci Technol. 2014 Sep;51(9):2134-40. doi: 10.1007/s13197-012-0713-0. Epub 2012 May 5. PubMed PMID: 25190874; PubMed Central PMCID: PMC4152546.
12: Chang CS, Chang CL, Lai GH. Reactive oxygen species scavenging activities in a chemiluminescence model and neuroprotection in rat pheochromocytoma cells by astaxanthin, beta-carotene, and canthaxanthin. Kaohsiung J Med Sci. 2013 Aug;29(8):412-21. doi: 10.1016/j.kjms.2012.12.002. Epub 2013 Feb 8. PubMed PMID: 23906231.
13: Schöpf L, Mautz J, Sandmann G. Multiple ketolases involved in light regulation of canthaxanthin biosynthesis in Nostoc punctiforme PCC 73102. Planta. 2013 May;237(5):1279-85. doi: 10.1007/s00425-013-1846-8. Epub 2013 Jan 30. PubMed PMID: 23361890.
14: Rosa AP, Scher A, Sorbara JO, Boemo LS, Forgiarini J, Londero A. Effects of canthaxanthin on the productive and reproductive performance of broiler breeders. Poult Sci. 2012 Mar;91(3):660-6. doi: 10.3382/ps.2011-01582. PubMed PMID: 22334741.
15: Zheng YF, Bae SH, Kwon MJ, Park JB, Choi HD, Shin WG, Bae SK. Inhibitory effects of astaxanthin, β-cryptoxanthin, canthaxanthin, lutein, and zeaxanthin on cytochrome P450 enzyme activities. Food Chem Toxicol. 2013 Sep;59:78-85. doi: 10.1016/j.fct.2013.04.053. Epub 2013 May 11. PubMed PMID: 23669408.
16: Yuri T, Yoshizawa K, Emoto Y, Kinoshita Y, Yuki M, Tsubura A. Effects of Dietary Xanthophylls, Canthaxanthin and Astaxanthin on N-Methyl-N-nitrosourea-induced Rat Mammary Carcinogenesis. In Vivo. 2016 11-12;30(6):795-800. PubMed PMID: 27815463.
17: Niu J, Li CH, Liu YJ, Tian LX, Chen X, Huang Z, Lin HZ. Dietary values of astaxanthin and canthaxanthin in Penaeus monodon in the presence and absence of cholesterol supplementation: effect on growth, nutrient digestibility and tissue carotenoid composition. Br J Nutr. 2012 Jul 14;108(1):80-91. doi: 10.1017/S0007114511005423. Epub 2011 Dec 6. PubMed PMID: 22142867.
18: Brizio P, Benedetto A, Righetti M, Prearo M, Gasco L, Squadrone S, Abete MC. Astaxanthin and canthaxanthin (xanthophyll) as supplements in rainbow trout diet: in vivo assessment of residual levels and contributions to human health. J Agric Food Chem. 2013 Nov 20;61(46):10954-9. doi: 10.1021/jf4012664. Epub 2013 Nov 5. PubMed PMID: 24156372.
19: Venugopalan V, Tripathi SK, Nahar P, Saradhi PP, Das RH, Gautam HK. Characterization of canthaxanthin isomers isolated from a new soil Dietzia sp. and their antioxidant activities. J Microbiol Biotechnol. 2013 Feb;23(2):237-45. PubMed PMID: 23412067.
20: Gharibzahedi SM, Razavi SH, Mousavi M. Feeding strategies for the improved biosynthesis of canthaxanthin from enzymatic hydrolyzed molasses in the fed-batch fermentation of Dietzia natronolimnaea HS-1. Bioresour Technol. 2014 Feb;154:51-8. doi: 10.1016/j.biortech.2013.12.013. Epub 2013 Dec 11. PubMed PMID: 24384310.

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